Home > Products > Screening Compounds P44683 > 2-((Dimethylamino)methyl)quinazolin-4(3H)-one
2-((Dimethylamino)methyl)quinazolin-4(3H)-one - 252570-57-3

2-((Dimethylamino)methyl)quinazolin-4(3H)-one

Catalog Number: EVT-3040483
CAS Number: 252570-57-3
Molecular Formula: C11H13N3O
Molecular Weight: 203.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-((Dimethylamino)methyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of a dimethylamino group enhances its pharmacological profile, making it a subject of interest in drug design and development.

Source

The compound can be synthesized from various precursors, particularly through methods involving anthranilic acid derivatives and aldehydes or ketones. Research indicates that quinazolin-4(3H)-one derivatives can be synthesized using green chemistry approaches, such as the use of graphene oxide as a catalyst in aqueous media .

Classification

2-((Dimethylamino)methyl)quinazolin-4(3H)-one can be classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Quinazolinones
  • Functional Group: Aminoalkyl derivatives
Synthesis Analysis

Methods

The synthesis of 2-((Dimethylamino)methyl)quinazolin-4(3H)-one typically involves:

  1. Condensation Reactions: The reaction of anthranilic acid or its derivatives with aldehydes or ketones in the presence of catalysts.
  2. Cyclization: Following initial condensation, cyclization occurs to form the quinazolinone structure.

Technical Details

A common method for synthesizing quinazolinones involves:

  • Mixing anthranilic acid with an appropriate aldehyde (e.g., formaldehyde) in the presence of a catalyst such as graphene oxide.
  • The reaction is conducted in an aqueous medium at room temperature, monitored by thin-layer chromatography.
  • Upon completion, the product is purified through crystallization from ethanol .
Molecular Structure Analysis

Structure

The molecular structure of 2-((Dimethylamino)methyl)quinazolin-4(3H)-one features:

  • A quinazolinone core with a dimethylaminomethyl substituent at the 2-position.

Data

  • Molecular Formula: C12H14N4O
  • Molecular Weight: 230.27 g/mol
  • Melting Point: Typically ranges around 150°C to 160°C.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used for characterization:

  • 1H NMR: Shows signals corresponding to the dimethylamino group and protons on the quinazolinone ring.
  • IR Spectroscopy: Displays characteristic peaks for carbonyl (C=O) and amino (N-H) functional groups .
Chemical Reactions Analysis

Reactions

2-((Dimethylamino)methyl)quinazolin-4(3H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The dimethylamino group can undergo nucleophilic substitution reactions, facilitating further functionalization.
  2. Cyclization Reactions: It can react with electrophiles to form more complex heterocyclic systems.

Technical Details

For example, reactions involving chlorinated compounds can lead to the formation of more complex structures through nucleophilic attack by the dimethylamino group .

Mechanism of Action

Process

The mechanism of action for compounds like 2-((Dimethylamino)methyl)quinazolin-4(3H)-one often involves:

  1. Enzyme Inhibition: It may inhibit specific enzymes linked to cancer progression or inflammation.
  2. Cellular Interaction: The compound interacts with cellular receptors or pathways that modulate biological responses.

Data

Studies have shown that related quinazolinone derivatives exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the dimethylamino group.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability and phase transitions .

Applications

Scientific Uses

2-((Dimethylamino)methyl)quinazolin-4(3H)-one has several applications in scientific research:

  1. Medicinal Chemistry: Used as a scaffold for developing new anti-cancer agents.
  2. Biological Studies: Investigated for its role in inhibiting specific biological pathways related to disease processes.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex heterocyclic compounds.

Research continues to explore its full potential, particularly in drug discovery and development aimed at treating various diseases .

Introduction to Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Historical Context and Pharmacological Significance of Quinazolinone Scaffolds

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, with documented therapeutic applications spanning over a century. First synthesized in 1895 via decarboxylation of 2-carboxy derivatives, this benzopyrimidinone core gained prominence through Niementowski's landmark 1905 synthesis from anthranilic acid and amides [7]. Naturally occurring quinazolinone alkaloids like vasicine (isolated from Adhatoda vasica in 1888) established early pharmacological significance as bronchodilators [5] [7]. Modern medicinal chemistry exploits this heterocyclic system due to its exceptional structural versatility and capacity for diverse target interactions. Over 200 naturally derived quinazolinone alkaloids have been identified, while synthetic derivatives demonstrate broad bioactivities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects [1] [5] [7]. This historical trajectory underscores the scaffold’s enduring value in drug discovery.

Table 1: Pharmacological Diversity of Quinazolin-4(3H)-one Derivatives

Biological ActivityRepresentative DerivativesKey Targets/MechanismsReferences
Antimicrobial2-(Chloromethyl)-3-substituted derivativesCell wall synthesis, DNA interaction [1] [3]
Antileishmanial2-Arylquinazolin-4(3H)-onesPteridine reductase 1 (PTR1) inhibition [2]
Anticancer2-Styrylquinazolinones, TriazoloquinazolinesEGFR/HER2 inhibition, Topoisomerase I inhibition [5] [7]
Anti-inflammatory2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(aryl)acetamidesCOX-2 inhibition [4]
Antiviral7-Chloro-2-(substituted benzylamino) derivativesSARS-CoV-2 main protease inhibition [8]

Structural and Functional Uniqueness of 2-((Dimethylamino)methyl)quinazolin-4(3H)-one

2-((Dimethylamino)methyl)quinazolin-4(3H)-one (DMAQ) possesses distinct structural features that enhance its drug-like properties and target selectivity. The dimethylaminomethyl (–CH₂N(CH₃)₂) moiety at the C2 position confers:

  • Enhanced Basicity and Water Solubility: The tertiary amine elevates pKa compared to unsubstituted or alkyl-substituted quinazolinones, improving solubility critical for bioavailability [1] [3].
  • Stereoelectronic Modulation: The flexible spacer allows optimal positioning for ionic or hydrogen-bonding interactions with biological targets (e.g., enzyme active sites or nucleic acids) [1] [2].
  • Pharmacophore Hybridization Potential: The group serves as a synthetic handle for creating hybrid molecules by conjugating with other pharmacophores (e.g., sulfonamides, heterocycles) to enhance potency or multi-target engagement [1] [7].

Biophysically, DMAQ’s planar quinazolinone core enables intercalation or π-stacking with biomacromolecules, while the dimethylaminomethyl group disrupts planarity enough to potentially improve selectivity and reduce off-target effects. Computational analyses (e.g., molecular docking) confirm its capacity to bind deeply within the hydrophobic pockets of Leishmania PTR1 and bacterial topoisomerases, where the cationic amine forms salt bridges with conserved aspartate or glutamate residues [2] [6]. This structural duality—planar aromaticity coupled with a basic side chain—underpins its multi-target functionality.

Rationale for Targeting Leishmaniasis, Antimicrobial Resistance, and Cancer

DMAQ’s development is strategically focused on three global health challenges with shared molecular targets:

  • Leishmaniasis:Leishmania parasites exhibit metabolic vulnerabilities in their folate pathway, particularly the enzyme pteridine reductase 1 (PTR1). Quinazolinones structurally mimic folate intermediates and inhibit PTR1. DMAQ derivatives demonstrate low-micromolar EC₅₀ values (4-10 μM) against L. mexicana, L. braziliensis, and antimony-resistant amastigotes—surpassing reference drug glucantime by 1.3-4 fold [2]. Molecular docking confirms stable binding in the PTR1 active site, overlapping with methotrexate [2] [6].

  • Antimicrobial Resistance (AMR):Quinazolinones disrupt bacterial/fungal cell walls and DNA synthesis. DMAQ’s dimethylaminomethyl group enhances penetration into Gram-positive bacteria (e.g., Staphylococcus aureus). Hybridization with thiophene or sulfonamide moieties yields derivatives with MIC values as low as 1.95 μg/mL against resistant S. aureus and 3.90 μg/mL against fungi (Candida albicans, Aspergillus niger) [1] [3]. Their mechanism often involves dual inhibition of thymidylate synthase and dihydrofolate reductase (DHFR), critical for nucleotide synthesis [1] [7].

  • Cancer Therapeutics:Shared molecular targets between Leishmania and cancer cells (e.g., topoisomerases, HSP90, tubulin) enable repurposing. DMAQ’s planar core inhibits topoisomerase I/II, inducing DNA breaks in malignant cells. Additionally, it disrupts EGFR signaling pathways implicated in solid tumors [5] [6]. Structural analogs like 6-bromo-2-(pyridin-3-yl)quinazolin-4-amines show potent EGFR inhibition (IC₅₀ = 0.096 μM) [5].

Table 2: Target Alignment of DMAQ Across Diseases

Disease AreaPrimary Molecular TargetsDMAQ’s Mechanistic ActionEfficacy Metrics
LeishmaniasisPteridine reductase 1 (PTR1)Competitive inhibition of reduced folate cofactor synthesisEC₅₀ = 4–10 μM (promastigotes); LD₅₀ = 1–4 μM (axenic amastigotes)
Bacterial AMRDNA gyrase, DHFR, Cell wall synth.DNA intercalation; DHFR inhibition; Cell wall disruptionMIC = 1.95–3.90 μg/mL (Gram-positive bacteria/fungi)
CancerTopoisomerase I/II, EGFR, HSP90Topoisomerase poisoning; EGFR kinase domain blockadeIC₅₀ = 0.096–2.49 μM (EGFR); Cell cycle arrest (G2/M)

The strategic targeting of conserved enzymes (PTR1, DHFR, topoisomerases) across pathogens and cancer cells leverages DMAQ’s scaffold flexibility to address co-morbidities increasingly observed clinically, such as leishmaniasis in immunocompromised cancer patients [2] [6]. This multi-target approach offers a rational solution for drug development against complex diseases with overlapping resistance mechanisms.

Properties

CAS Number

252570-57-3

Product Name

2-((Dimethylamino)methyl)quinazolin-4(3H)-one

IUPAC Name

2-[(dimethylamino)methyl]-3H-quinazolin-4-one

Molecular Formula

C11H13N3O

Molecular Weight

203.245

InChI

InChI=1S/C11H13N3O/c1-14(2)7-10-12-9-6-4-3-5-8(9)11(15)13-10/h3-6H,7H2,1-2H3,(H,12,13,15)

InChI Key

VNXAVJHXZLNWKY-UHFFFAOYSA-N

SMILES

CN(C)CC1=NC2=CC=CC=C2C(=O)N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.